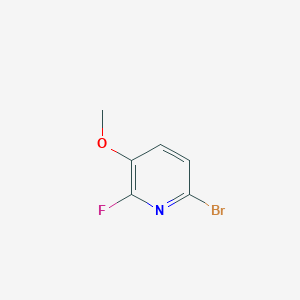

6-Bromo-2-fluoro-3-methoxypyridine

Description

6-Bromo-2-fluoro-3-methoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and methoxy groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBMIWECHDGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676887 | |

| Record name | 6-Bromo-2-fluoro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850142-73-3 | |

| Record name | 6-Bromo-2-fluoro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 2-fluoropyridine followed by methoxylation. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and methylation agents like methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-methoxypyridine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the pyridine ring to pyridine-N-oxide.

Reduction: Reduction reactions can lead to the formation of 6-bromo-2-fluoro-3-methoxypyridine derivatives with reduced halogen content.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Reduced halogenated pyridines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2-fluoro-3-methoxypyridine (CAS: 850142-73-3) is characterized by the molecular formula CHBrFNO. It possesses a molecular weight of 206.02 g/mol and has a purity level typically around 97% in commercial preparations . The compound can be synthesized through various methods, often involving nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Synthesis Methods:

- Nucleophilic Substitution: The compound can be synthesized from 6-bromo-2-fluoropyridin-3-ol using methyl iodide in the presence of sodium methoxide, yielding moderate to high purity .

- Reflux Conditions: Reactions under reflux with solvents like acetone or N,N-dimethylformamide have been reported to produce significant yields of the desired compound .

Research indicates that compounds related to methoxypyridine derivatives exhibit notable biological activities, particularly in neuropharmacology. For instance, modifications of methoxypyridine structures have been associated with antagonistic effects on dopamine D2 and D3 receptors as well as serotonin 5-HT3 receptors, suggesting potential applications in treating conditions such as nausea and anxiety disorders .

Key Findings:

- Antagonistic Activity: Certain derivatives demonstrate potent antagonistic activity against dopamine and serotonin receptors, positioning them as candidates for antiemetic agents .

- Neuroprotective Properties: Some studies have indicated that methoxypyridine derivatives may inhibit amyloid-beta (Aβ42) production, which is crucial in Alzheimer's disease research .

Pharmaceutical Applications

The versatility of 6-bromo-2-fluoro-3-methoxypyridine makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations allows researchers to develop new drugs targeting a range of therapeutic areas.

Potential Therapeutic Uses:

- Antiemetic Agents: Compounds derived from this pyridine have shown promise in managing nausea and vomiting due to their receptor antagonism .

- CNS Disorders: The modulation of neurotransmitter systems via these compounds could lead to advancements in treating psychiatric conditions .

Case Studies and Research Insights

Several studies have highlighted the efficacy and potential applications of 6-bromo-2-fluoro-3-methoxypyridine:

Mechanism of Action

The mechanism by which 6-Bromo-2-fluoro-3-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

6-Bromo-2-fluoropyridine

3-Bromo-2-methoxypyridine

2-Fluoro-3-methoxypyridine

6-Bromo-3-fluoropyridine

This comprehensive overview highlights the significance of 6-Bromo-2-fluoro-3-methoxypyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Biological Activity

6-Bromo-2-fluoro-3-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

6-Bromo-2-fluoro-3-methoxypyridine has the molecular formula and is characterized by the presence of bromine, fluorine, and methoxy functional groups. These substituents contribute to its reactivity and biological properties. The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions with appropriate precursors.

Synthesis Example:

A common synthesis method involves the reaction of 6-bromo-2-fluoropyridin-3-ol with methyl iodide in the presence of a base like potassium carbonate, yielding 6-bromo-2-fluoro-3-methoxypyridine with a yield of approximately 74% under reflux conditions in acetone .

Biological Activity

Research indicates that 6-Bromo-2-fluoro-3-methoxypyridine exhibits notable pharmacological properties, particularly as a precursor for compounds targeting neurotransmitter receptors. Its interactions with dopamine D2 and D3 receptors, as well as serotonin 5-HT3 receptors, suggest potential therapeutic applications in treating neurological disorders such as depression and schizophrenia .

The biological activity of this compound is largely attributed to its ability to modulate receptor activity. The presence of fluorine enhances lipophilicity, which can improve the compound's effectiveness in crossing biological membranes and interacting with target receptors. Studies have shown that compounds with similar structures can exhibit varying degrees of receptor binding affinity and selectivity, which are critical for their pharmacological profiles .

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective agents, derivatives of 6-Bromo-2-fluoro-3-methoxypyridine were evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated significant protective effects at certain concentrations, highlighting its potential use in neurodegenerative disease therapies .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound against L1210 mouse leukemia cells. It was found that specific derivatives exhibited potent inhibition of cell proliferation, suggesting that structural modifications could enhance anticancer properties .

Comparative Analysis

To better understand the unique properties of 6-Bromo-2-fluoro-3-methoxypyridine, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-6-fluoro-3-methoxypyridine | Similar halogenation pattern; used in similar reactions | |

| 6-Bromo-2-fluoro-3-methoxypyridine | Different substitution pattern; potential for varied biological activity | |

| 2-Bromo-3-fluoro-4-methoxypyridine | Variations affect reactivity and properties | |

| 3-Bromo-2-fluoro-6-methoxypyridine | Different substitution leads to varied synthetic applications |

This table illustrates how variations in halogen and functional group placements can significantly influence chemical reactivity and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.